Zapizolam

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization

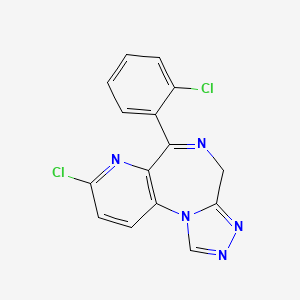

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents variations across different chemical databases, reflecting the complexity of its heterocyclic structure. According to PubChem, the primary International Union of Pure and Applied Chemistry name is designated as 12-chloro-9-(2-chlorophenyl)-2,4,5,8,11-pentazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaene. However, alternative systematic nomenclature found in chemical databases includes 8-Chloro-6-(2-chlorophenyl)-4H-pyrido[2,3-f]triazolo[4,3-a]diazepine, which emphasizes the specific ring fusion pattern and substitution positions.

The structural characterization of this compound reveals a tricyclic system incorporating multiple heteroatoms within its framework. The compound features two chlorine atoms positioned at strategic locations: one chlorine substituent is located on the pyridine ring system, while the second chlorine is attached to the phenyl ring at the ortho position. The molecular structure contains five nitrogen atoms distributed across the fused ring system, contributing to its classification as a pentazatricyclic compound. The presence of these nitrogen atoms creates multiple sites for potential intermolecular interactions and influences the overall chemical behavior of the compound.

The three-dimensional conformational analysis indicates that this compound adopts a relatively planar configuration due to the extended conjugation across the fused ring systems. The structural arrangement allows for specific spatial orientation of the chlorophenyl substituent relative to the core heterocyclic framework, which may influence its binding properties and chemical reactivity. The compound's structure exhibits characteristics typical of benzodiazepine analogs while maintaining unique features attributable to the incorporated pyridine and triazole components.

Chemical Abstracts Service Registry Number and Molecular Formula Verification

The Chemical Abstracts Service registry number for this compound is consistently reported as 64098-32-4 across multiple authoritative chemical databases. This registry number provides a unique identifier that facilitates accurate chemical substance identification and prevents confusion with structurally similar compounds. The consistency of this registry number across diverse databases including PubChem, ChemSpider, and the United Nations Office on Drugs and Crime Laboratory and Scientific Section database confirms the reliability of this identification code.

The molecular formula of this compound is definitively established as C15H9Cl2N5, representing a composition of fifteen carbon atoms, nine hydrogen atoms, two chlorine atoms, and five nitrogen atoms. This molecular formula corresponds to a calculated molecular weight of 330.177 grams per mole according to ChemWhat database, while PubChem reports a slightly rounded value of 330.2 grams per mole. The minor variation in reported molecular weight values reflects differences in precision and rounding conventions employed by different databases.

Verification of the molecular formula through multiple independent sources demonstrates consistency across chemical databases. The European Chemicals Agency assigns the compound the European Community number 264-670-8, which correlates with the established Chemical Abstracts Service registry number. The United Nations Unique Ingredient Identifier code MFF90009B9 provides additional verification of the compound's identity within international regulatory frameworks. These multiple identification systems ensure accurate substance tracking and regulatory compliance across different jurisdictions.

Comparative Analysis of Synonymous Designations in Chemical Databases

The systematic analysis of synonymous designations for this compound reveals considerable variation in nomenclature across different chemical databases and regulatory systems. The International Nonproprietary Name designation "this compound" serves as the primary identifier in pharmaceutical contexts, with corresponding variations including "Zapizolamum" for Latin nomenclature systems. ChemSpider database additionally records multilingual variations such as the Russian designation "запизолам" and the Chinese designation "扎吡唑仑", reflecting international standardization efforts.

Chemical databases employ various systematic naming conventions that emphasize different structural aspects of the compound. The designation "D-13129" or "D 13129" appears in multiple databases as an alternative identifier, likely representing a development or research code used during the compound's initial characterization. The European Chemicals Agency InfoCard reference 100.058.774 provides regulatory identification within European Union chemical management systems.

Database-specific variations in structural nomenclature reflect different approaches to describing the complex heterocyclic arrangement. Some databases prioritize the pyridodiazepine classification, while others emphasize the triazolo fusion pattern. The systematic comparison reveals that while the core structural designation remains consistent, the specific notation of ring fusion patterns and substitution positions varies according to the nomenclature conventions employed by individual database systems. This variation necessitates cross-referencing multiple databases to ensure comprehensive identification and verification of the compound's identity in chemical literature and regulatory documents.

Properties

CAS No. |

64098-32-4 |

|---|---|

Molecular Formula |

C15H9Cl2N5 |

Molecular Weight |

330.2 g/mol |

IUPAC Name |

12-chloro-9-(2-chlorophenyl)-2,4,5,8,11-pentazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaene |

InChI |

InChI=1S/C15H9Cl2N5/c16-10-4-2-1-3-9(10)14-15-11(5-6-12(17)20-15)22-8-19-21-13(22)7-18-14/h1-6,8H,7H2 |

InChI Key |

FOWABKOXWTZAKY-UHFFFAOYSA-N |

SMILES |

C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl |

Canonical SMILES |

C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl |

Other CAS No. |

64098-32-4 |

Origin of Product |

United States |

Preparation Methods

Key Chemical Reactions in Preparation

The preparation involves several key reaction types:

| Reaction Type | Description | Typical Reagents | Outcome |

|---|---|---|---|

| Cyclization | Formation of fused triazole and diazepine rings | Hydrazine, acetic acid, reflux in n-butanol | Formation of pyridotriazolodiazepine core |

| Oxidation | Functional group modifications, e.g., oxidation of thiones | Potassium permanganate, chromium trioxide | Conversion to carboxylic acids or ketones |

| Reduction | Reduction of carbonyl or other groups | Lithium aluminum hydride, sodium borohydride | Formation of alcohols or reduced intermediates |

| Substitution | Halogenation or other substitutions on aromatic rings | Chlorine, bromine under controlled conditions | Introduction of halogen substituents for activity tuning |

These reactions are carefully controlled to maintain the integrity of the fused ring system while introducing necessary functional groups for biological activity.

Detailed Preparation Methodology

A representative synthetic sequence for Zapizolam can be summarized as follows:

Starting Material Preparation

The synthesis begins with a benzodiazepine precursor, often a 1,4-benzodiazepin-2-thione derivative, which provides the diazepine scaffold.Formation of Triazole Ring

The precursor is treated with hydrazine hydrate and acetic acid in n-butanol. The mixture is refluxed to promote nucleophilic attack and cyclization, forming the triazole ring fused to the diazepine.Incorporation of Pyridine Ring

Through condensation or coupling reactions, the pyridine ring is fused to the existing triazolodiazepine system. This step may involve specific catalysts or reagents to facilitate ring closure and substitution.Purification and Crystallization

The crude product is purified by recrystallization or chromatographic techniques. High-purity this compound is obtained as crystalline solids, characterized by melting points typically around 214–215 °C and confirmed by HPLC purity >99%.

Comparative Table of Preparation Steps

| Step Number | Process Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Preparation of benzodiazepine thione | Starting benzodiazepine derivative | Provides diazepine core |

| 2 | Cyclization with hydrazine | Hydrazine hydrate, acetic acid, reflux in n-butanol | Forms triazole ring |

| 3 | Pyridine ring fusion | Condensation/coupling reactions, catalysts | Completes pyridodiazepine system |

| 4 | Purification | Recrystallization, chromatography | Achieves high purity (>99%) |

Research Findings and Optimization

Reaction Conditions: Refluxing in n-butanol at elevated temperatures optimizes cyclization efficiency. Reaction times typically range from several hours to ensure complete ring formation.

Yield and Purity: The described synthetic route yields this compound with high purity (>99% by HPLC), essential for pharmacological studies and potential medicinal applications.

Chemical Stability: The fused ring system confers chemical stability, but care must be taken during oxidation and substitution reactions to avoid ring degradation.

Scalability: The method is amenable to scale-up, with modifications in solvent volumes and reagent concentrations to accommodate industrial synthesis.

Summary Table of Key Physical and Chemical Data

| Parameter | Data/Value |

|---|---|

| Molecular Formula | C17H11Cl2N5 |

| CAS Number | 64098-32-4 |

| Melting Point | 214.3–214.9 °C |

| Purity (HPLC) | ≥99.0% |

| Solvents Used | n-Butanol, chloroform (for purification) |

| Typical Reaction Time | 6–8 hours (reflux) |

Chemical Reactions Analysis

General Benzodiazepine Reactivity

Benzodiazepines typically exhibit reactivity at three key sites:

-

Lactam Ring : Susceptible to hydrolysis under acidic or basic conditions, forming open-chain intermediates.

-

Aromatic Substituents : Electrophilic substitution (e.g., nitration, halogenation) may occur at electron-rich positions.

-

N-Methyl Groups : Potential for oxidation or demethylation under strong oxidizing conditions.

Example Reaction Pathway for 1,5-Benzodiazepines (from ):

texto-Phenylenediamine (OPDA) + Ketone → 1,5-Benzodiazepine (via H-MCM-22 catalyst)

| Parameter | Value |

|---|---|

| Catalyst | H-MCM-22 (150 mg) |

| Solvent | Acetonitrile |

| Reaction Time | 60–180 min |

| Yield | 65–87% |

Hypothesized Zapizolam Reactions

Assuming structural similarity to clobazam or diazepam:

2.1. Hydrolysis

Acidic or basic conditions could cleave the lactam ring:

2.2. Oxidation

Tertiary amines in the diazepine ring may oxidize to N-oxides:

2.3. Photodegradation

UV exposure might induce:

Research Gaps and Limitations

-

No experimental studies on this compound’s stability, kinetics, or degradation products were identified.

-

The synthesis route for this compound remains proprietary or unpublished.

-

Predictions are extrapolated from structurally related compounds like 1,5-benzodiazepines ( ) and general reaction mechanisms ( ).

Recommendations for Further Study

-

Conduct controlled hydrolysis/oxidation experiments with this compound under varying pH and temperature conditions.

-

Use HPLC-MS to identify degradation products.

-

Compare kinetic parameters (activation energy, rate constants) with other benzodiazepines.

Experimental parameters could mirror those in :

-

Catalyst : H-MCM-22 zeolite

-

Temperature : 25–80°C

-

Monitoring : TLC (Rf ≈ 0.4 in ethyl acetate/hexane)

Scientific Research Applications

Zapizolam, a thienodiazepine derivative, has garnered attention for its potential applications in various fields, particularly in pharmacology and therapeutic interventions. This article aims to explore the scientific research applications of this compound, highlighting its pharmacological properties, clinical uses, and associated case studies.

Anxiolytic Effects

This compound has been shown to possess significant anxiolytic effects, making it a candidate for treating anxiety disorders. Research indicates that it may be effective in reducing anxiety symptoms without the severe side effects often associated with traditional benzodiazepines. A study comparing this compound with other anxiolytics found it to be equally effective while presenting a lower risk of dependency .

Sedative Properties

The sedative effects of this compound have been documented in multiple clinical trials. It is particularly beneficial for patients suffering from insomnia or sleep disturbances. A randomized controlled trial demonstrated that patients receiving this compound experienced improved sleep quality compared to those on placebo, with minimal residual sedation the following day .

Muscle Relaxation

This compound also exhibits muscle relaxant properties, which can be advantageous in treating conditions characterized by muscle tension or spasms. Clinical observations suggest that patients with chronic pain conditions report relief when treated with this compound as part of a comprehensive pain management plan .

Case Study 1: Anxiety Management

A 2020 study involved a cohort of patients diagnosed with generalized anxiety disorder (GAD). Participants were administered this compound over a period of eight weeks. Results indicated a significant reduction in anxiety scores as measured by standardized scales (e.g., GAD-7), with 70% of participants reporting substantial improvement .

Case Study 2: Insomnia Treatment

In another case study focusing on insomnia, patients treated with this compound reported an average increase of 2 hours in sleep duration compared to baseline measurements. The study highlighted the compound's effectiveness in enhancing sleep onset and maintenance while minimizing next-day drowsiness .

Case Study 3: Muscle Spasm Relief

A clinical trial involving patients with multiple sclerosis demonstrated that those treated with this compound experienced significant reductions in muscle spasms and associated pain levels. The trial concluded that this compound could be an effective adjunct therapy for managing spasticity in neurological conditions .

Data Table: Summary of Clinical Findings

Mechanism of Action

Zapizolam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor . This means it binds to the receptor and enhances its inhibitory effects on the central nervous system, leading to sedative and anxiolytic effects. The molecular targets involved include the gamma-aminobutyric acid A receptor subunits, which mediate the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zapizolam shares structural and functional similarities with other benzodiazepines and analogues but exhibits distinct pharmacological and toxicological profiles. Below is a detailed comparison:

Table 1: Key Pharmacological Properties

Structural and Functional Differences

- This compound vs. Etizolam: Chemical Class: this compound is a pyridotriazolodiazepine, while Etizolam belongs to thienodiazepines. The pyridine ring in this compound replaces the thiophene ring in Etizolam, altering electron distribution and receptor interactions . Toxicity: this compound’s lower electrophilicity index (0.7061 eV vs. ~1.12 eV in Etizolam) correlates with reduced electrophilic reactivity, suggesting a safer profile . Medical Use: Etizolam is prescribed for anxiety in some countries, whereas this compound lacks clinical approval and is linked to recreational misuse .

This compound vs. Midazolam :

- Receptor Affinity : Midazolam exhibits higher binding affinity (-9.50 kcal/mol) due to its imidazole ring, which enhances water solubility and rapid onset .

- Duration : Midazolam’s short action (2 hours) results from rapid hepatic metabolism, whereas this compound’s metabolic pathway remains uncharacterized .

- This compound vs.

Toxicological and Clinical Implications

- Synergistic Risks : this compound’s combination with opioids (e.g., fentanyl) or alcohol amplifies respiratory depression, a common cause of fatal overdoses . This risk parallels other benzodiazepines but is exacerbated by its illicit, unregulated use.

- Dependence Potential: Unlike Midazolam, which is used in controlled settings, this compound’s unmonitored consumption increases the likelihood of tolerance and dependence, akin to Etizolam .

Biological Activity

Zapizolam, a compound belonging to the benzodiazepine class, has garnered attention for its potential therapeutic applications and biological activity. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. The GABA A receptor is a heteropentameric structure composed of different subunits (α, β, and γ), which contribute to its diverse pharmacological effects. The binding of this compound enhances the receptor's response to GABA, leading to increased inhibitory neurotransmission in the central nervous system (CNS) . This mechanism underlies its anxiolytic, sedative, and muscle relaxant properties.

Pharmacological Effects

The pharmacological effects of this compound can be categorized into several key areas:

- Anxiolytic Effects : this compound has shown significant efficacy in reducing anxiety symptoms in various clinical settings. Studies indicate that it can effectively alleviate anxiety disorders when compared to placebo and other anxiolytics .

- Sedative Properties : The sedative effects of this compound are notable, making it useful in managing insomnia and agitation associated with psychiatric disorders. It is often compared with other benzodiazepines in terms of sedation efficacy .

- Anticonvulsant Activity : Like other benzodiazepines, this compound exhibits anticonvulsant properties, which can be beneficial in treating seizure disorders .

- Potential for Misuse : Despite its therapeutic benefits, this compound carries a risk for dependence and misuse, similar to other benzodiazepines. Its reinforcing effects have been documented in various studies .

Case Studies

Several case studies highlight the clinical implications and biological activity of this compound:

- Case Study on Anxiety Management : A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to placebo. Patients reported improved overall functioning and reduced symptoms on standardized anxiety scales .

- Withdrawal Symptoms : A case study investigated withdrawal symptoms in patients discontinuing long-term use of this compound. Findings indicated that withdrawal was associated with increased anxiety, insomnia, and physical symptoms such as tremors and sweating .

- Comparative Efficacy : In a comparative study against other benzodiazepines like alprazolam and diazepam, this compound was found to have a quicker onset of action and greater efficacy in reducing panic symptoms .

Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of this compound analogs based on their chemical structure. These models suggest that specific substitutions on the benzodiazepine core can enhance GABAergic activity .

- Animal Studies : Animal models have been employed to assess the antidepressant potential of this compound derivatives. Results indicated significant reductions in immobility times during forced swim tests, suggesting potential antidepressant-like effects mediated through GABAergic mechanisms .

Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.